2-氨基-3-甲基吡嗪

描述

2-Amino-3-methylpyrazine is an alkyl-substituted pyrazine used as a key intermediate in the synthesis of various compounds . It is also used in laboratory chemicals .

Synthesis Analysis

2-Amino-3-methylpyrazine is used as a key intermediate in the synthesis of pyrazineamide, an anti-tubercular drug . It is also involved in the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives .

Molecular Structure Analysis

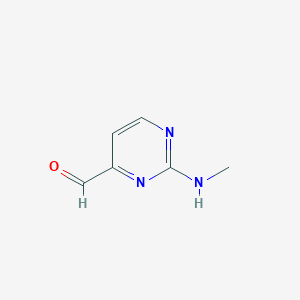

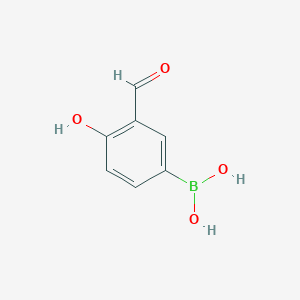

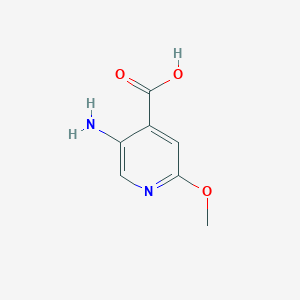

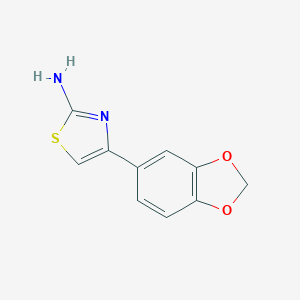

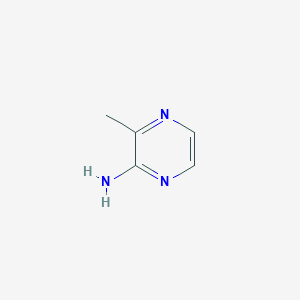

The molecular formula of 2-Amino-3-methylpyrazine is C5H7N3. Its molecular weight is 109.13 . The InChI code is 1S/C5H7N3/c1-4-5(6)8-3-2-7-4/h2-3H,1H3,(H2,6,8) .

Physical And Chemical Properties Analysis

2-Amino-3-methylpyrazine is a slightly yellow-brown crystalline powder . It has a molecular weight of 109.13 .

科学研究应用

防腐蚀: 2-氨基-3-甲基吡嗪衍生物已被研究作为防腐蚀剂的潜力。Obot和Gasem(2014)的研究调查了2-甲基吡嗪、2-氨基吡嗪和2-氨基-5-溴吡嗪在钢铁腐蚀上的吸附特性,使用了量子化学计算和分子动力学模拟(Obot & Gasem, 2014)。

化学合成: 在化学合成领域,包括2-氨基-3-甲基吡嗪在内的吡嗪衍生物被用作合成复杂化学结构的中间体。Albert和Ohta(1970)的研究详细介绍了从吡嗪化合物合成3,4-二氢喋啶及其衍生物(Albert & Ohta, 1970)。

分子动力学研究: 进一步的分子动力学研究集中在吡嗪衍生物与金属表面的相互作用上,正如Sourav Kr等人(2014)的研究所示,该研究探讨了吡嗪衍生物对钢铁表面的防腐蚀作用(Sourav Kr et al., 2014)。

核苷酸碱基类似物合成: 利用吡嗪衍生物合成和研究核苷酸碱基类似物已经被探索。例如,Voegel、von Krosigk和Benner(1993)合成了6-氨基-5-苄基-3-甲基吡嗪-2-酮,以探索其互变异构体性质,用于潜在地在核酸中进行非标准碱基配对(Voegel, von Krosigk, & Benner, 1993)。

催化应用: 吡嗪衍生物也参与催化过程。Takács等人(2007)讨论了吡嗪衍生物在钯催化的氨基羰基化反应中的应用,该反应对于合成生物重要化合物具有重要意义(Takács等人,2007)。

安全和危害

2-Amino-3-methylpyrazine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers

Several papers have been published related to 2-Amino-3-methylpyrazine and its derivatives. These papers discuss the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives . Other papers focus on the synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds , and the complete synthesis of favipiravir from 2-aminopyrazine .

作用机制

Biochemical Pathways

For instance, some pyrazines are formed from amino acids and sugars in chemical reactions such as the Maillard reaction .

Action Environment

The action, efficacy, and stability of 2-Amino-3-methylpyrazine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction, is known to be influenced by factors such as temperature and the presence of certain catalysts .

生化分析

Biochemical Properties

Pyrazines, including 2-Amino-3-methylpyrazine, are ubiquitous in nature and are biosynthesized by micro-organisms, insects, and plants . They exhibit a wide range of biological functions like antibacterial, antiviral, and anticancer properties

Cellular Effects

For instance, tetramethylpyrazine, a type of pyrazine, has been shown to inhibit cellular proliferation and induce apoptosis in leukemia cell lines .

Molecular Mechanism

Pyrazines have been reported to function as effective corrosion inhibitors for metallic materials in aqueous solutions . The adsorption of the pyrazine derivatives on steel may be physical or chemical .

Metabolic Pathways

It is known that pyrazines are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .

属性

IUPAC Name |

3-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-5(6)8-3-2-7-4/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPHZDDLWFHRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307027 | |

| Record name | 2-Amino-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19838-08-5 | |

| Record name | 3-Methyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19838-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 186054 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019838085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19838-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main synthetic application of 2-Amino-3-methylpyrazine highlighted in the provided research?

A1: The research demonstrates the utility of 2-Amino-3-methylpyrazine as a starting material for creating diverse heterocyclic systems. Specifically, it is used in the synthesis of substituted 5H-pyrrolo[2,3-b]pyrazines []. This class of compounds has garnered interest for potential pharmaceutical applications. One study successfully synthesized 5H-pyrrolo[2,3-b] pyrazine from 2-amino-3-methylpyrazine and investigated its properties [].

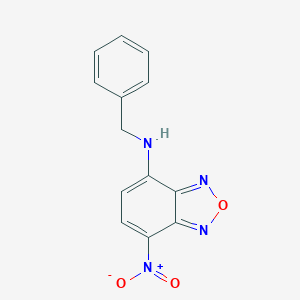

Q2: Can you elaborate on the reaction of 2-Amino-3-methylpyrazine leading to the formation of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine and its structural significance?

A2: One of the studies describes the reaction of 2-amino-3-methylpyrazine with 2-bromo-1-(6-bromo-3-pyridyl)ethanone, resulting in the formation of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine []. Interestingly, the reaction primarily yields the isomer where the bromopyridyl substituent attaches to position 2 of the imidazopyrazine ring system []. Structural analysis revealed that the pyridine and imidazopyrazine rings are not coplanar, exhibiting a dihedral angle of 16.2° []. This non-planar conformation could have implications for the molecule's interactions with biological targets.

Q3: The research mentions "weak C—H⋯N interactions" in the context of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. What is the significance of these interactions?

A3: The crystal structure analysis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine revealed the presence of weak C—H⋯N interactions between molecules in the crystal lattice []. These interactions, while weaker than typical hydrogen bonds, contribute to the overall stability and packing arrangement of the molecules within the crystal. Understanding these intermolecular interactions can be relevant for designing and optimizing the solid-state properties of compounds, which can be important for drug formulation and delivery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。